molecular formula C12H15N3 B13636096 1-(4-Ethylbenzyl)-1h-imidazol-2-amine

1-(4-Ethylbenzyl)-1h-imidazol-2-amine

Cat. No.: B13636096
M. Wt: 201.27 g/mol
InChI Key: KZHJCYCAJAFWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, form the cornerstone of modern medicinal chemistry. chemijournal.com A significant percentage of all biologically active chemical entities contain a heterocycle, highlighting their importance in drug design. chemijournal.com These structures are prevalent in a vast array of pharmaceuticals, including antifungals, anticancer agents, and antihypertensives.

The utility of heterocyclic scaffolds like imidazole (B134444) lies in their structural diversity and their ability to engage in various noncovalent interactions, such as hydrogen bonding, with biological targets like enzymes and receptors. nih.gov This makes them privileged structures in drug discovery. nih.gov Medicinal chemists utilize these scaffolds to modulate a compound's physicochemical properties, including solubility, lipophilicity, and polarity, which are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Overview of Imidazole-2-amine Derivatives in Organic Synthesis and Biological Applications

The imidazole ring is an electron-rich, five-membered aromatic heterocycle containing two nitrogen atoms. nih.gov It is a key component of essential biological molecules like the amino acid histidine and histamine. chemijournal.com The imidazole nucleus is a versatile scaffold in synthetic chemistry, with numerous methods developed for its construction and functionalization. nih.gov

Within this class, imidazole-2-amine derivatives are of particular interest. The 2-amino group provides a key interaction point and can significantly influence the biological activity of the molecule. For instance, studies on related benzimidazole (B57391) structures have shown that N-benzyl-1H-benzimidazol-2-amine derivatives possess potent antileishmanial activity. nih.gov The synthesis of such compounds often involves the reaction of a substituted diamine with various reagents to form the heterocyclic core, followed by functionalization. For example, some benzimidazole-2-amine derivatives have been synthesized by reacting o-phenylenediamine (B120857) with p-amino benzoic acid, followed by further modifications. rasayanjournal.co.in The biological activities reported for the broader class of imidazole and benzimidazole-2-amine derivatives are extensive, as summarized in the table below.

Biological ActivityCompound Class ExampleReference
AntileishmanialN-benzyl-1H-benzimidazol-2-amine derivatives nih.gov
Anticancer4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives nih.gov
AntimicrobialBenzimidazole–Pyrazole Compounds mdpi.com
Anti-inflammatoryImidazo[1,2-α]pyrimidine derivatives acs.org
AntiviralGeneral Imidazole Derivatives journalijcar.org
AntioxidantN-substituted pyrazole-containing benzimidazoles nih.gov

Structural Elucidation of 1-(4-Ethylbenzyl)-1H-imidazol-2-amine within the Imidazole Chemotype

The specific compound of interest, this compound, belongs to the N-substituted imidazole-2-amine family. Its structure consists of a central imidazole ring, an amine group at the 2-position, and a 4-ethylbenzyl group attached to one of the ring's nitrogen atoms.

While detailed, peer-reviewed spectroscopic and crystallographic data for this specific molecule are not widely available in published literature, its basic physicochemical properties have been identified.

PropertyValueSource
CAS Number 1183934-08-8 moldb.com
Molecular Formula C₁₂H₁₅N₃ moldb.com
Molecular Weight 201.27 g/mol moldb.com

Structural elucidation of such a compound would typically involve a suite of analytical techniques. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the connectivity of atoms, showing characteristic shifts for the aromatic protons on the imidazole and benzyl (B1604629) rings, as well as signals for the ethyl and methylene (B1212753) groups. Mass Spectrometry (MS) would confirm the molecular weight, with an expected molecular ion peak corresponding to its formula. ijrpc.com Infrared (IR) spectroscopy would identify functional groups, such as N-H stretches from the amine group and C=N stretches from the imidazole ring. rasayanjournal.co.in

Research Gaps and Opportunities Pertaining to this compound

The most significant research gap for this compound is the lack of published studies detailing its synthesis, characterization, and biological evaluation. While it is available commercially as a research chemical, its potential in medicinal chemistry remains largely unexplored. moldb.com

This lack of data presents a clear opportunity. Based on the established biological activities of structurally related compounds, this compound is a candidate for a range of biological screenings.

Key Opportunities:

Antiparasitic Research: Given that N-benzyl-1H-benzimidazol-2-amine derivatives show activity against Leishmania species, this compound could be tested against a panel of parasites. nih.gov

Anticancer Screening: Various imidazole and benzimidazole derivatives have demonstrated anticancer properties, often by inhibiting specific kinases or other cellular pathways. nih.gov Screening this compound against a panel of cancer cell lines could reveal potential cytotoxic activity.

Antimicrobial Evaluation: The imidazole scaffold is a well-known feature of many antimicrobial agents. mdpi.comjournalijcar.org The compound could be evaluated for its efficacy against a range of bacterial and fungal pathogens, particularly those with growing resistance to existing drugs.

Enzyme Inhibition Assays: The structural motifs present in this compound suggest it could be a candidate for inhibiting various enzymes, a common mechanism of action for drugs containing this scaffold.

In essence, this compound is a synthetically accessible yet under-investigated molecule. Its structural similarity to other biologically active imidazole-2-amines makes it a promising starting point for new drug discovery projects. Future research should focus on its formal synthesis, full structural characterization, and a broad evaluation of its biological properties to unlock its therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

1-[(4-ethylphenyl)methyl]imidazol-2-amine

InChI

InChI=1S/C12H15N3/c1-2-10-3-5-11(6-4-10)9-15-8-7-14-12(15)13/h3-8H,2,9H2,1H3,(H2,13,14)

InChI Key

KZHJCYCAJAFWFN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2C=CN=C2N

Origin of Product

United States

Biological Activity Profiling of 1 4 Ethylbenzyl 1h Imidazol 2 Amine

In Vitro Evaluation of Biological Modulatory Effects

Vascular Adhesion Protein-1 (VAP-1)

1-(4-Ethylbenzyl)-1H-imidazol-2-amine has been identified as a highly potent inhibitor of Vascular Adhesion Protein-1 (VAP-1), an enzyme implicated in inflammatory processes and diabetic complications. nih.govresearchgate.net In a key study focused on the discovery of novel 1H-imidazol-2-amine derivatives, this compound, designated as 37b in the research, demonstrated significant inhibitory activity against both human and rat forms of the VAP-1 enzyme. nih.gov

The inhibitory potency was quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The research yielded specific IC50 values that underscore the compound's high affinity for VAP-1. nih.gov

Table 1: VAP-1 Inhibitory Activity of this compound (Compound 37b)

Enzyme SourceIC50 (μM)Reference
Human VAP-10.019 nih.gov
Rat VAP-10.0051 nih.gov

These findings establish this compound as a potent inhibitor of VAP-1 in a preclinical setting. nih.gov

In Vivo Preclinical Efficacy Studies (Non-Human Models)

Diabetic Macular Edema Models

Building on its potent in vitro activity as a VAP-1 inhibitor, this compound was evaluated in a non-human model of diabetic macular edema. nih.gov VAP-1 is understood to play a role in the pathogenesis of diabetic complications, making its inhibition a therapeutic strategy. researchgate.net

The study utilized streptozotocin-induced diabetic rats, a standard animal model for research on diabetes. In this model, the oral administration of this compound led to a marked inhibition of ocular permeability. nih.gov Increased vascular permeability is a key pathological feature of diabetic macular edema. The ability of the compound to mitigate this effect in a relevant disease model suggests its potential as a promising therapeutic agent for treating this condition. nih.gov

Preliminary Pharmacodynamic Biomarker Analysis

Currently, there is a lack of publicly available scientific literature detailing specific preliminary pharmacodynamic biomarker analysis for this compound. Pharmacodynamic biomarkers are crucial in drug development to understand a compound's mechanism of action and its effects on the body. For imidazole-based compounds with anticancer potential, such analyses often involve assessing the modulation of specific cellular pathways or the expression of relevant proteins. For instance, in the study of structurally related 1-(4-substituted phenyl)-2-ethyl imidazole (B134444) derivatives, changes in the protein expression levels of Bax and Bcl-2 were utilized as biomarkers to indicate the induction of apoptosis in cancer cells. researchgate.net Further research is needed to identify and validate specific pharmacodynamic biomarkers for this compound to elucidate its molecular targets and therapeutic potential.

Screening for Other Unexplored Biological Activities (e.g., Anticonvulsant, Antitumor, Antiviral Properties)

Anticonvulsant Properties

While direct anticonvulsant screening data for this compound is not available in the reviewed literature, various imidazole derivatives have been investigated for their potential as anticonvulsant agents. For example, a series of 1,2,4-trisubstituted-1H-imidazole derivatives showed anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens in mice. ptfarm.pl Another study on dihydropyridine (B1217469) derivatives containing a 4-fluorobenzyl-imidazolyl moiety demonstrated anticonvulsant effects in both pentylenetetrazole (PTZ) and electroshock-induced seizure models in mice. nih.gov These findings suggest that the imidazole scaffold is a promising pharmacophore for the development of new anticonvulsant drugs. However, specific testing of this compound is required to determine its activity in this area.

Antitumor Properties

Research has been conducted on the antitumor potential of imidazole derivatives, with some studies focusing on compounds structurally similar to this compound. A study on novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives revealed their antiproliferative activity against various cancer cell lines. researchgate.net One particular compound from this series, with a different substitution on the phenyl ring, exhibited significant cytotoxic effects. researchgate.net The antitumor mechanism of these related compounds was found to involve the induction of apoptosis, as evidenced by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. researchgate.net

Compound DerivativeCell LineIC50 (µM)
Related Imidazole Derivative 1 A549 (Lung Carcinoma)5.23
SGC-7901 (Gastric Carcinoma)3.87
HeLa (Cervical Carcinoma)2.15
Related Imidazole Derivative 2 A549 (Lung Carcinoma)7.89
SGC-7901 (Gastric Carcinoma)6.45
HeLa (Cervical Carcinoma)4.32

This table presents the half-maximal inhibitory concentration (IC50) values for structurally related imidazole derivatives against various cancer cell lines, as reported in a study on 1-(4-substituted phenyl)-2-ethyl imidazole apoptosis inducers. researchgate.net

These findings suggest that this compound may also possess antitumor properties, warranting further investigation into its specific cytotoxic activity and mechanism of action against different cancer cell types.

Antiviral Properties

The broad antiviral potential of imidazole-containing compounds has been documented, although specific data for this compound is not yet available. Studies on various benzo-heterocyclic amine derivatives have shown potent broad-spectrum antiviral activity against both RNA and DNA viruses. nih.gov For instance, certain derivatives have demonstrated inhibitory effects on influenza A, Hepatitis C virus (HCV), Coxsackie B3 virus (Cox B3), and Hepatitis B virus (HBV) at low micromolar concentrations. nih.gov The antiviral efficacy of these compounds is often influenced by the nature of the substituents on the aromatic rings. nih.gov Given the structural similarities, it is plausible that this compound could exhibit antiviral activity, but this requires direct experimental evaluation.

Structure Activity Relationship Sar Studies for 1 4 Ethylbenzyl 1h Imidazol 2 Amine Analogs

Elucidation of Key Pharmacophoric Features of the Imidazole-2-amine Core

The imidazole-2-amine scaffold is a critical pharmacophore for interaction with α2-adrenoceptors. This core structure presents key features essential for binding and activation of the receptor. The 2-amino group, in its protonated form, is believed to form a crucial salt bridge with a conserved aspartate residue in the transmembrane domain of the receptor. The imidazole (B134444) ring itself, with its aromatic character and nitrogen atoms, likely engages in π-π stacking and hydrogen bonding interactions with amino acid residues in the binding pocket.

Pharmacophore models for α2-adrenoceptor agonists consistently highlight the importance of a basic nitrogen atom and an aromatic ring system, features inherent to the 1-benzyl-1H-imidazol-2-amine structure. The relative orientation of these features is critical for optimal receptor engagement.

Impact of N-Substitution (Benzyl Group) on Biological Activity and Selectivity

The N-benzyl substituent plays a pivotal role in modulating the affinity and selectivity of these compounds for their biological targets. The benzyl (B1604629) group is thought to occupy a hydrophobic pocket within the receptor, and modifications to this moiety can significantly alter binding characteristics.

Systematic Modification of the Benzyl Moiety (e.g., Ethyl vs. Other Alkyl/Aryl Substituents)

Systematic variations of the substituent on the benzyl ring have demonstrated that both the nature and size of the group are critical for activity. While specific data for a direct comparison of a 4-ethyl group to a wide range of other alkyl and aryl substituents on this particular scaffold is not extensively available in a single study, general SAR principles for α2-adrenoceptor agonists can be inferred.

Generally, small, lipophilic alkyl groups at the para-position of the benzyl ring are well-tolerated and can enhance affinity. The ethyl group in 1-(4-ethylbenzyl)-1H-imidazol-2-amine likely provides a favorable hydrophobic interaction within the receptor's binding site. Larger alkyl groups may lead to steric hindrance, thereby reducing affinity. The introduction of aryl substituents can lead to more complex interactions, including potential π-π stacking with aromatic residues in the receptor, which could either enhance or diminish activity depending on the specific context.

Substituent at 4-positionRelative Affinity for α2-Adrenoceptor (Inferred)Rationale
HydrogenBaselineReference compound
MethylIncreasedFavorable hydrophobic interaction
Ethyl Potentially Optimal Enhanced hydrophobic interaction without significant steric bulk
PropylDecreasedPotential for increased steric hindrance
PhenylVariablePotential for additional π-π stacking or steric clash

Influence of Substituent Position on the Benzyl Ring (e.g., 4-Ethyl vs. Other Isomers)

The position of the substituent on the benzyl ring is a key determinant of biological activity and selectivity. The para-position is often favored for substituents in ligands targeting α2-adrenoceptors. This is likely because the binding pocket has a specific shape and orientation that can accommodate substituents at the 4-position, allowing for favorable interactions without causing steric clashes.

Substitution at the ortho- or meta-positions can lead to a significant decrease in affinity. This is attributed to steric hindrance with amino acid residues lining the binding pocket, which may prevent the ligand from adopting the optimal conformation for receptor binding.

Position of Ethyl GroupRelative Affinity for α2-Adrenoceptor (Inferred)Rationale
4- (para) Highest Optimal fit and favorable hydrophobic interactions
3- (meta)LowerPotential for steric hindrance, suboptimal orientation
2- (ortho)LowestSignificant steric clash with the receptor binding site

Role of the Imidazole Ring Substitution Pattern (e.g., 2-Amine, 1-N-Benzyl)

The substitution pattern on the imidazole ring is fundamental to the biological activity of these compounds. The 2-amino group is a crucial feature for α2-adrenoceptor agonism. Its basicity allows it to be protonated at physiological pH, enabling the formation of a key ionic bond with an acidic residue (typically an aspartate) in the receptor. This interaction is a primary anchor for the ligand in the binding pocket.

The 1-N-benzyl substitution is also critical. The nitrogen at the 1-position of the imidazole ring serves as a linker for the benzyl moiety, directing it towards a hydrophobic region of the receptor. This N-aralkyl substitution has been shown to generally increase the affinity of adrenergic drugs for the α-adrenoceptor. nih.gov The specific nature of the linker and the attached aromatic group fine-tunes the binding affinity and can influence selectivity between different adrenoceptor subtypes.

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of this compound is a critical factor in its interaction with the α2-adrenoceptor. The molecule possesses rotational freedom around the bond connecting the benzyl group to the imidazole ring and the bond between the imidazole ring and the amino group. The biologically active conformation is the one that allows for the optimal placement of the key pharmacophoric features within the receptor's binding site.

Computational modeling and conformational analysis studies of related α2-adrenoceptor agonists suggest that a relatively planar arrangement between the imidazole ring and the benzyl group is preferred. This co-planarity is thought to facilitate effective π-π stacking interactions. The orientation of the 2-amino group is also critical to ensure proper alignment for the ionic interaction with the receptor. A low-energy conformation that presents the protonated amine and the aromatic rings in a specific spatial arrangement is essential for high-affinity binding and subsequent receptor activation. Any steric hindrance that prevents the molecule from adopting this active conformation will likely result in a decrease in biological activity.

Mechanistic Investigations of 1 4 Ethylbenzyl 1h Imidazol 2 Amine

Identification and Characterization of Molecular Targets

The precise molecular targets of 1-(4-Ethylbenzyl)-1H-imidazol-2-amine have not yet been fully elucidated in publicly available research. However, the initial stages of drug discovery and mechanistic investigation for a novel compound such as this typically involve a series of computational and experimental approaches to identify its biological binding partners.

Computational Approaches: In silico methods, such as molecular docking and pharmacophore modeling, are often employed as a primary step. These techniques would model the three-dimensional structure of this compound and screen it against libraries of known protein structures to predict potential binding affinities. The imidazole (B134444) ring, a common scaffold in medicinal chemistry, is known to interact with a variety of biological targets, including enzymes and receptors. nih.gov

Experimental Validation: Following computational predictions, experimental validation is crucial. This often involves high-throughput screening (HTS) assays where the compound is tested against a panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other common drug targets. Techniques such as affinity chromatography, where the compound is immobilized and used to "pull down" its binding partners from cell lysates, can also be employed for target identification. Subsequent characterization would involve determining the binding affinity (e.g., using surface plasmon resonance or isothermal titration calorimetry) and the functional consequence of this binding (i.e., inhibition or activation).

Elucidation of Cellular and Subcellular Pathways Affected

The specific cellular and subcellular pathways modulated by this compound remain an area for further investigation. However, understanding these pathways is a critical step in characterizing the compound's mechanism of action.

General Methodologies: The elucidation of affected pathways typically begins with cell-based assays. Researchers would treat various cell lines with the compound and observe its effects on cell viability, proliferation, and morphology. For instance, a compound that inhibits cell proliferation might be investigated for its effects on the cell cycle. nih.gov This could involve techniques like flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2, M). nih.gov

Further investigation would delve into specific signaling pathways. Given that many imidazole-containing compounds are known to target kinases, a logical step would be to investigate key signaling cascades such as the MAPK pathway, which is crucial for cell proliferation and survival. nih.gov Techniques like Western blotting would be used to assess the phosphorylation status of key proteins within this and other pathways, providing insights into whether the compound activates or inhibits specific signaling nodes. Proteomics and transcriptomics analyses could also offer a broader, unbiased view of the cellular changes induced by the compound. nih.gov

Assessment of Protein-Ligand Interactions

Detailed studies on the specific protein-ligand interactions of this compound are not yet available in the scientific literature. Such studies are fundamental to understanding how a compound binds to its molecular target at an atomic level, which is essential for rational drug design and optimization.

Techniques for Studying Protein-Ligand Interactions: A variety of biophysical and structural biology techniques are used to characterize these interactions. Nuclear Magnetic Resonance (NMR) spectroscopy, for example, can provide detailed information about the binding interface and any conformational changes that occur upon binding. nih.gov X-ray crystallography is another powerful technique that can yield a high-resolution, three-dimensional structure of the compound bound to its protein target. This structural information can reveal the specific amino acid residues involved in the interaction and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions).

Computational molecular dynamics simulations can complement these experimental techniques by providing a dynamic view of the protein-ligand complex, helping to understand the stability of the interaction and the role of solvent molecules.

In Vitro Metabolic Stability and Metabolite Identification (Enzymatic Degradation)

The metabolic stability of a compound is a critical parameter in drug discovery, as it influences its pharmacokinetic profile, such as its half-life and bioavailability. if-pan.krakow.plnih.gov In vitro assays using liver microsomes or hepatocytes are standard methods for assessing this stability. nuvisan.com

Metabolic Stability in Human Liver Microsomes: Research has shown that this compound exhibits a degree of metabolic activity when incubated with human liver microsomes. In one study, after a 30-minute incubation period, a slight metabolization was observed, leading to the formation of an oxidized derivative. researchgate.net The majority of the parent compound, however, remained intact, suggesting a relatively high resistance to enzymatic degradation by liver microsomes. researchgate.net The following table summarizes these findings.

CompoundIncubation Time (min)Metabolite FormedPercentage of Metabolite FormedRemaining Parent Compound (%)
This compound30Oxidized Derivative2.06%97.94%

Metabolite Identification: The identification of metabolites is a crucial step in understanding the metabolic fate of a compound. This is typically achieved using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). nuvisan.com By comparing the mass spectra of the parent compound with those of the metabolites, researchers can deduce the chemical modifications that have occurred. Common metabolic transformations include oxidation, hydroxylation, and glucuronidation. For this compound, the identified metabolite was an oxidized derivative, suggesting that cytochrome P450 enzymes are likely involved in its metabolism. researchgate.net

Computational and Theoretical Studies on 1 4 Ethylbenzyl 1h Imidazol 2 Amine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for understanding how a ligand, such as 1-(4-Ethylbenzyl)-1H-imidazol-2-amine, might interact with a biological target, typically a protein or enzyme.

The process involves placing the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function. For imidazole (B134444) derivatives, common targets include kinases, enzymes like cyclooxygenase, and receptors implicated in cancer and inflammatory diseases. nih.govnih.govmdpi.com The docking analysis for this compound would reveal potential key interactions, such as:

Hydrogen Bonds: The amine group (-NH2) and the imidazole nitrogen atoms are potential hydrogen bond donors and acceptors, which can form strong interactions with amino acid residues like aspartate, glutamate, serine, and threonine in a protein's active site.

Hydrophobic Interactions: The ethylbenzyl group provides a significant hydrophobic region that can interact favorably with nonpolar pockets in the binding site, engaging with residues like leucine, valine, and phenylalanine.

Pi-Stacking: The aromatic rings of the imidazole and benzyl (B1604629) moieties can engage in π-π stacking or π-cation interactions with aromatic residues such as tyrosine, tryptophan, and phenylalanine.

A molecular docking study of a similar benzimidazole (B57391)–thiadiazole hybrid identified a hydrogen bond forming between the benzimidazole ring's hydrogen and the residue Met508 in the target enzyme. nih.gov Such studies provide a structural basis for the compound's potential mechanism of action and can guide the rational design of more potent analogs. nih.gov

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. nih.gov These methods provide detailed information about molecular orbitals and energy levels.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.commaterialsciencejournal.org

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com

A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable. irjweb.com

For a closely related imidazole derivative, DFT calculations at the B3LYP/6-311+G(d,P) level of theory have been performed to determine these properties. irjweb.com The results indicate a significant HOMO-LUMO energy gap of 4.4871 eV, which reflects the chemical reactivity and suggests high stability due to the considerable energy required for charge transfer. irjweb.com The high chemical hardness value of 2.2449 eV further supports the molecule's stability. irjweb.com

ParameterSymbolValue
HOMO EnergyEHOMO-6.2967 eV
LUMO EnergyELUMO-1.8096 eV
Energy GapΔE4.4871 eV
Chemical Hardnessη2.2449 eV
ElectronegativityA4.05315 eV
Electrophilicity Indexω3.6558 eV
Softnessα0.2227 eV

This interactive table summarizes the quantum chemical parameters calculated for a similar imidazole derivative, providing insights into the electronic properties of this compound. irjweb.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. dergipark.org.tr A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or from the structure of the ligand-protein complex (structure-based). nih.gov

For a molecule like this compound, a pharmacophore model would typically include features such as:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (HY) centers

Aromatic Rings (AR)

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process called virtual screening. nih.gov This allows for the rapid identification of diverse compounds that match the pharmacophore and are therefore likely to be active at the same biological target. nih.govresearchgate.net This approach accelerates the discovery of new chemical scaffolds for further development. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov A QSAR model is built by correlating variations in the physicochemical properties (described by molecular descriptors) of a set of analogs with their measured biological activities.

For analogs of this compound, a QSAR study would involve:

Synthesizing and testing a series of related compounds with modifications to the ethylbenzyl or imidazole parts of the molecule.

Calculating molecular descriptors for each analog. These can be 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors (e.g., steric and electrostatic fields).

Developing a statistical model using techniques like Multiple Linear Regression (MLR) that links the descriptors to the observed activity.

A successful QSAR model can be used to predict the activity of new, yet-to-be-synthesized analogs, thereby prioritizing synthetic efforts toward more potent compounds. nih.govmdpi.com These models provide valuable insights into which structural features are most important for the desired biological effect. nih.gov

Molecular Dynamics Simulations to Understand Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rdd.edu.iq In the context of drug discovery, MD simulations are often performed after molecular docking to assess the stability of the predicted ligand-protein complex. researchgate.netajchem-a.com

An MD simulation of the this compound-protein complex would provide detailed information on:

Binding Stability: It can confirm whether the ligand remains stably bound in the active site over a simulated period (typically nanoseconds to microseconds).

Conformational Changes: The simulation reveals how the ligand and protein adapt to each other's presence, including changes in their shape and orientation.

Interaction Persistence: It allows for the analysis of the stability and lifetime of key interactions, such as hydrogen bonds, identified during docking. ajchem-a.com

Role of Water Molecules: MD simulations can elucidate the role of water molecules in mediating ligand-protein interactions.

By simulating the dynamic behavior of the complex, MD provides a more realistic and accurate picture of the binding event than the static view offered by molecular docking alone. nih.govresearchgate.net

In Silico ADME Prediction and Physiochemical Property Analysis

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction models use the chemical structure of a molecule to estimate these properties, allowing for early identification of potential liabilities. semanticscholar.orgnih.govsemanticscholar.org

For this compound, computational tools can predict a range of crucial physicochemical and ADME properties. These predictions help assess the compound's "drug-likeness" and potential for bioavailability. nih.gov

PropertyPredicted ValueSignificance
Molecular Weight~215.29 g/mol Falls within the typical range for good oral bioavailability (<500 g/mol ).
LogP (Lipophilicity)~3.0 - 3.5Indicates good membrane permeability.
Topological Polar Surface Area (TPSA)~51.5 ŲSuggests good intestinal absorption and cell permeation (<140 Ų).
Hydrogen Bond Donors1 (amine group)Conforms to Lipinski's Rule of Five (≤5).
Hydrogen Bond Acceptors2 (imidazole nitrogens)Conforms to Lipinski's Rule of Five (≤10).
Rotatable Bonds4Indicates good conformational flexibility (typically ≤10).
Aqueous SolubilityModerately SolubleEssential for absorption and distribution.
GI AbsorptionHighPredicted to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeationPossibleMay or may not cross the BBB, depending on the specific model used.

This interactive table presents illustrative in silico predictions for the physicochemical and ADME properties of this compound, based on methodologies applied to similar heterocyclic compounds. nih.govrsc.org

Future Research Directions and Translational Perspectives

Development of Novel Analogs with Enhanced Potency and Selectivity

A crucial avenue for future research will be the design and synthesis of novel analogs of 1-(4-Ethylbenzyl)-1h-imidazol-2-amine to enhance its therapeutic properties. The 2-aminoimidazole scaffold is considered a versatile platform for generating new anti-glycation agents and other therapeutic molecules. nih.gov Modifications to the core structure can be systematically explored to improve potency, selectivity, and pharmacokinetic profiles.

Key strategies for analog development include:

Substitution on the Benzyl (B1604629) Ring: The ethyl group on the benzyl ring can be replaced with other alkyl or aryl groups, electron-donating or electron-withdrawing substituents to modulate lipophilicity and electronic properties. This can influence binding affinity to biological targets.

Modification of the Imidazole (B134444) Core: Introduction of substituents at other positions of the imidazole ring can fine-tune the molecule's activity.

Alterations to the Amino Group: The primary amine at the 2-position of the imidazole ring can be derivatized to amides, sulfonamides, or other functional groups to explore structure-activity relationships (SAR). nih.gov

The development of these analogs would be guided by computational modeling and in vitro screening to predict and assess their biological activity. For instance, quantitative structure-activity relationship (QSAR) models can be developed for a series of imidazole derivatives to identify key structural features that correlate with their therapeutic effects. nih.gov

Table 1: Potential Modifications for Analog Development

Position of ModificationType of ModificationRationale
Benzyl Ring (para-position)Substitution of the ethyl groupModulate lipophilicity and target interaction
Imidazole RingIntroduction of substituentsEnhance binding affinity and selectivity
Amino Group (2-position)DerivatizationImprove pharmacokinetic properties and explore SAR

Exploration of Combination Therapies with Existing Agents

To enhance therapeutic efficacy and potentially overcome drug resistance, future studies should investigate the use of this compound in combination with existing therapeutic agents. Imidazole-based compounds have shown promise in various therapeutic areas, including oncology, where combination therapies are a standard of care. nih.gov

The rationale for combination therapy includes:

Synergistic Effects: Combining agents with different mechanisms of action can lead to a greater therapeutic effect than either agent alone.

Overcoming Resistance: A combination approach can target multiple pathways, reducing the likelihood of resistance development.

Dose Reduction: Synergistic interactions may allow for the use of lower doses of each agent, potentially reducing toxicity.

For example, if this compound is found to have anticancer properties, it could be tested in combination with established chemotherapeutic drugs or targeted therapies. Preclinical studies would be necessary to evaluate the efficacy and safety of such combinations.

Application of Advanced Synthetic Methodologies

The synthesis of this compound and its analogs can be optimized by employing advanced synthetic methodologies. Recent years have seen significant progress in the regiocontrolled synthesis of substituted imidazoles. rsc.orgrsc.org These modern techniques offer advantages over traditional methods, such as improved yields, reduced reaction times, and greater molecular diversity.

Examples of advanced synthetic approaches include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can accelerate reaction rates and improve yields in the synthesis of imidazole derivatives. mdpi.com

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to more consistent and scalable production.

Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, which is an efficient way to generate a library of analogs for screening. nih.gov

Polymer-Supported Synthesis: This approach can simplify purification and enable the automation of synthetic processes. nih.gov

These methodologies will be instrumental in efficiently producing a diverse range of analogs for biological evaluation.

Table 2: Comparison of Synthetic Methodologies

MethodologyAdvantages
Microwave-Assisted SynthesisFaster reaction times, higher yields
Flow ChemistryScalability, precise control over reaction conditions
Multicomponent ReactionsEfficiency, molecular diversity
Polymer-Supported SynthesisSimplified purification, potential for automation

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To fully elucidate the mechanism of action of this compound and its analogs, a systems biology approach integrating multi-omics data will be crucial. nih.gov This involves the comprehensive analysis of the genome, transcriptome, proteome, and metabolome of cells or tissues treated with the compound.

The integration of multi-omics data can provide a holistic view of the biological system and help to:

Identify Drug Targets: By observing changes across different molecular layers, it is possible to identify the specific proteins or pathways that the compound interacts with.

Elucidate Mechanisms of Action: Multi-omics data can reveal the downstream effects of drug-target engagement, providing a detailed understanding of how the compound exerts its therapeutic effect. nih.gov

Discover Biomarkers: This approach can help in identifying biomarkers that predict a patient's response to the drug, paving the way for personalized medicine. arxiv.org

Techniques such as transcriptomics (RNA-seq), proteomics (mass spectrometry), and metabolomics (NMR, mass spectrometry) can be employed to generate the necessary data. frontiersin.org Computational tools and bioinformatics platforms are then used to integrate and interpret these large datasets. youtube.com This in-depth mechanistic understanding will be vital for the clinical translation of this compound and its derivatives.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Ethylbenzyl)-1H-imidazol-2-amine, and what reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from aromatic precursors. A common approach includes:
  • Step 1 : Alkylation of 4-ethylbenzyl bromide with a protected imidazole intermediate.
  • Step 2 : Deprotection and functionalization to introduce the amine group.
    Catalysts such as palladium or copper salts (e.g., CuI) in solvents like DMF or dichloromethane enhance selectivity . Temperature control (e.g., reflux at 80–100°C) and stoichiometric ratios (e.g., 1:1.2 for amine precursors) are critical for minimizing side products. Yields range from 50–75% depending on purification methods (e.g., column chromatography vs. recrystallization).
Reaction StepCatalyst/SolventYield (%)Purity (HPLC)
AlkylationCuI/DMF6592%
DeprotectionHCl/EtOH5888%

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • NMR : 1^1H-NMR (400 MHz, DMSO-d6) shows characteristic signals: δ 7.3–7.5 ppm (aromatic protons), δ 4.8 ppm (benzyl-CH2), δ 2.6 ppm (ethyl-CH3). 13^{13}C-NMR confirms the imidazole ring carbons at δ 120–140 ppm .
  • Mass Spectrometry : ESI-MS (m/z): Calculated 229.1 [M+H]+^+, observed 229.0 .
  • HPLC : Purity >95% using a C18 column (acetonitrile/water gradient, 0.1% TFA) .

Q. What are the key physicochemical properties of the compound (e.g., solubility, stability)?

  • Methodological Answer :
  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but poorly in water (<1 mg/mL). Stability tests (pH 3–9, 25°C) show degradation <5% over 48 hours.
  • Thermal Stability : Decomposition observed at >200°C via TGA .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

  • Methodological Answer : DFT studies (e.g., B3LYP/6-311+G(d,p)) model the HOMO-LUMO gap to predict nucleophilic/electrophilic sites. Exact exchange terms improve accuracy in thermochemical properties (e.g., atomization energy deviations <2.4 kcal/mol) . Key findings:
  • HOMO : Localized on the imidazole ring, indicating susceptibility to electrophilic attack.
  • Reactivity : The ethylbenzyl group stabilizes the amine via hyperconjugation, reducing oxidative degradation .

Q. What contradictions exist in the literature regarding the biological activity of imidazole derivatives, and how can they be resolved?

  • Methodological Answer : Discrepancies in reported IC50 values (e.g., enzyme inhibition ranging from 10 nM to 1 µM) may arise from assay conditions (e.g., buffer pH, co-solvents). To resolve:
  • Standardized Assays : Use consistent protocols (e.g., Tris-HCl buffer pH 7.4, 25°C) .
  • SAR Studies : Compare analogs like 1-(4-Fluorobenzyl)-1H-imidazol-2-amine to isolate substituent effects. Ethyl groups enhance lipophilicity (logP +0.3 vs. fluoro analogs), improving membrane permeability .

Q. How can experimental design address low reproducibility in catalytic synthesis of this compound?

  • Methodological Answer : Reproducibility issues often stem from trace moisture or oxygen in reaction vessels. Solutions include:
  • Schlenk Techniques : Use inert argon atmosphere for moisture-sensitive steps.
  • Catalyst Screening : Test Pd/C vs. CuI for alkylation; Pd/C offers higher consistency (yield ±3% vs. CuI ±10%) .

Q. What mechanistic insights explain the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding to histamine H1/H4 receptors. The ethylbenzyl group forms hydrophobic interactions with Leu112 (H1 receptor), while the imidazole amine hydrogen-bonds with Asp107 . Experimental validation via radioligand displacement assays confirms Ki_i = 15 nM .

Data Contradictions and Resolution Strategies

  • Synthetic Yield Variability :

    SourceCatalystYield (%)
    Pd/C75
    CuI60
    Resolution : Optimize catalyst loading (5 mol% Pd/C vs. 10 mol% CuI) and pre-dry solvents to <50 ppm H2O.
  • Biological Activity :

    AnaloglogPIC50 (nM)
    Ethylbenzyl2.115
    Fluorobenzyl1.825
    Resolution : Ethyl substitution enhances target engagement via lipophilic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.